1-{[(Butan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[2-(butan-2-ylamino)-2-oxoethyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-8(2)12-10(14)7-13-5-4-9(6-13)11(15)16/h8-9H,3-7H2,1-2H3,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPADFCQPHEKJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[(Butan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid, with CAS Number 1339468-50-6, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.
- Molecular Formula : C11H19N2O3
- Molecular Weight : 228.29 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a butan-2-yl carbamoyl group and a carboxylic acid functional group.
Antibacterial Activity
Research has indicated that compounds similar to 1-{[(Butan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid exhibit significant antibacterial properties. In a study of related pyrrolidine derivatives, compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound | Activity Against MRSA | Activity Against Gram-negative Bacteria | Reference |
|---|---|---|---|
| Compound A | Yes | Yes | |
| Compound B | No | Yes | |
| 1-{[(Butan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid | TBD | TBD | TBD |
Enzyme Inhibition
The biological activity of 1-{[(Butan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid may also include the inhibition of specific enzymes. Studies on related compounds have shown that they can act as inhibitors of cysteine proteases, which are involved in various diseases including cancer and parasitic infections .
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC50 (nM) | Reference |
|---|---|---|---|
| Compound C | Cathepsin L | 0.74 | |
| Compound D | Cathepsin B | >100 | |
| 1-{[(Butan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid | TBD | TBD | TBD |
Case Study 1: Synthesis and Testing of Pyrrolidine Derivatives
In a study focusing on the synthesis of pyrrolidine derivatives, researchers synthesized several compounds similar to 1-{[(Butan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid. These compounds were tested for their antibacterial properties against various strains of bacteria, demonstrating the importance of structural modifications in enhancing biological activity .
Case Study 2: Antiviral Properties
Another area of investigation includes the antiviral properties of pyrrolidine derivatives. A compound with a similar structure was evaluated for its efficacy against SARS-CoV-2 and showed promising results, indicating potential applications in antiviral drug development .
Scientific Research Applications
Drug Development
One of the primary applications of 1-{[(Butan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid is in the development of pharmaceuticals. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator. Research indicates that compounds with similar structures can exhibit significant biological effects, including anti-inflammatory and analgesic properties.
Antibacterial Activity
Recent studies have shown that derivatives of pyrrolidine compounds possess antibacterial properties. For instance, research on related pyrrolidine derivatives has demonstrated effectiveness against various bacterial strains, suggesting that 1-{[(Butan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid may also exhibit similar activities .
Neuroprotective Effects
There is emerging interest in the neuroprotective effects of pyrrolidine-based compounds. Some studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .
Enzyme Inhibition
The compound's structure may allow it to interact with specific enzymes, potentially serving as an inhibitor. This application is crucial for designing drugs targeting metabolic pathways involved in diseases such as cancer and diabetes.
Peptide Synthesis
1-{[(Butan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid can be utilized as a building block in peptide synthesis. Its functional groups facilitate the formation of peptide bonds, making it valuable in developing peptide-based therapeutics.
Polymer Chemistry
The compound's unique chemical structure allows it to be incorporated into polymer matrices, enhancing the properties of the resulting materials. Research indicates that such modifications can lead to improved mechanical strength and thermal stability.
Coatings and Adhesives
Due to its chemical stability and potential for functionalization, 1-{[(Butan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid may find applications in formulating advanced coatings and adhesives with specific performance characteristics.
Case Studies
Comparison with Similar Compounds
Substituent Analysis and Structural Variations
The following table summarizes key pyrrolidine-3-carboxylic acid derivatives and their substituents:
Key Observations :
- Protecting Groups : tert-Butoxycarbonyl (Boc) groups in PBXA3202 and PB05712 enhance stability during synthesis but require acidic deprotection, unlike the target compound’s free amine .
- Fluorinated Derivatives: PBXA3202 and AldrichCPR S488402 incorporate trifluoromethyl groups, which increase lipophilicity and metabolic resistance compared to non-fluorinated analogs .
Physicochemical Properties
Data from analogous compounds suggest trends:
- Solubility : Boc-protected derivatives (e.g., PBXA3202) exhibit lower aqueous solubility due to hydrophobicity, whereas free carboxylic acids (e.g., target compound) may have improved solubility at physiological pH .
- Polarity : The carbamoyl group in the target compound enhances polarity relative to esterified derivatives (e.g., PB08398), impacting chromatographic behavior .
Preparation Methods
Reduction to Hydroxymethyl Derivative
- The carboxylic acid group at the 3-position can be selectively reduced to a hydroxymethyl group using borane reagents such as 1.0 M BH3 in tetrahydrofuran (THF).
- Reaction conditions: cooling to 0 °C, slow addition of BH3-THF, stirring at ambient temperature for 3-4 hours.
- Workup involves quenching with 1N HCl, extraction with ethyl acetate, washing, drying, and concentration to yield tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate as a colorless oil.
- Yield reported around 70-80% with high purity confirmed by NMR and LC-MS.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Reduction of (S)-1-Boc-pyrrolidine-3-carboxylic acid | BH3-THF (1M), 0 °C to RT, 3-4 h | ~75% | Selective reduction to alcohol |
| Purification | Silica gel chromatography (hexane/ethyl acetate 1:9) | - | Colorless oil obtained |
Formation of Carbamoylmethyl Substituent
The carbamoylmethyl group at the nitrogen is introduced by coupling the pyrrolidine nitrogen with an appropriate carbamoyl precursor.
- Typical coupling agents include 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC·HCl) and 1-hydroxy-7-aza-benzotriazole (HOAt) in N,N-dimethylformamide (DMF).
- The reaction is performed at room temperature (20 °C) for 3 hours in the presence of a base such as N-ethyl-N,N-diisopropylamine (DIPEA).
- This step involves activation of the carboxylic acid and subsequent amide bond formation with the butan-2-yl amine.
Example procedure:
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Amide coupling | EDC·HCl, HOAt, DIPEA, DMF, 20 °C, 3 h | 70-85% | Efficient amide bond formation |
| Workup | Extraction with ethyl acetate, washing, drying | - | Purification by flash chromatography |
Deprotection and Final Purification
- Removal of the Boc protecting group is typically accomplished using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
- Final purification by preparative chromatography or crystallization yields 1-{[(Butan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid in analytically pure form.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Product Description |
|---|---|---|---|---|
| 1 | Reduction of carboxylic acid to alcohol | BH3-THF, 0 °C to RT, 3-4 h | 70-80 | tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
| 2 | Amide coupling for carbamoylmethyl group | EDC·HCl, HOAt, DIPEA, DMF, 20 °C, 3 h | 70-85 | Carbamoylmethyl intermediate |
| 3 | Coupling with butan-2-yl amine | Mild amide coupling conditions | 65-80 | Protected target compound |
| 4 | Boc deprotection | TFA/DCM, RT | 90+ | Final product: 1-{[(Butan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid |
Research Findings and Considerations
- The use of borane reagents for selective reduction is well-documented for pyrrolidine derivatives, providing high regio- and stereoselectivity.
- Carbodiimide-mediated amide bond formation with HOAt as an additive improves coupling efficiency and reduces racemization.
- Maintaining stereochemical integrity at the pyrrolidine ring and butan-2-yl substituent is critical; mild conditions and careful purification are essential.
- Alternative coupling strategies such as rhodium-catalyzed 1,4-addition or C-H activation-arylation have been explored for related pyrrolidine carboxylic acid analogs but are less common for this specific compound.
- Analytical characterization (NMR, MS, HPLC) confirms the structure and purity of intermediates and final product.
Q & A
Q. What are the optimal synthetic routes for 1-{[(Butan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the condensation of pyrrolidine-3-carboxylic acid derivatives with butan-2-yl carbamoyl intermediates. Key steps include:
- Carbamoylation : Reacting a pyrrolidine precursor with activated carbamoylating agents (e.g., isocyanates or chloroformamides) under inert conditions.
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or toluene are preferred for solubility and reaction efficiency .
- Catalyst Use : Transition-metal catalysts (e.g., palladium or copper) may enhance coupling reactions, while bases like triethylamine neutralize acidic byproducts.
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization ensures purity. Monitor reaction progress via TLC or HPLC.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and functional groups. For example, the pyrrolidine ring protons show distinct splitting patterns (~3.0–4.0 ppm), while the carbamoyl methyl group resonates at ~1.2 ppm (doublet for butan-2-yl) .
- X-Ray Crystallography : Use programs like SIR97 for crystal structure determination. SIR97 integrates direct methods for phase solving and least-squares refinement for atomic coordinate optimization .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight and fragmentation patterns.
Q. What are the recommended methods for purifying this compound, particularly regarding chiral center integrity?
Methodological Answer:
- Chiral HPLC : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) with hexane/isopropanol gradients to separate enantiomers .
- Protection-Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect amine functionalities during synthesis, reducing racemization risks .
- Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) to isolate enantiopure crystals.
Advanced Research Questions
Q. How can computational docking studies predict the biological activity of this compound against specific protein targets?
Methodological Answer:
- Molecular Docking : Use software like Glide or AutoDock to simulate binding to target proteins (e.g., SARS-CoV-2 Mpro). Key parameters include:
- Grid Generation : Define the active site using crystallographic data (e.g., PDB ID 6LU7).
- Pose Scoring : Analyze hydrogen bonds (e.g., interactions with GLN 189 or HIS 164) and hydrophobic contacts (e.g., with MET 165 or CYS 44) .
- Validation : Compare docking scores (Glide energy ≤−7.0 kcal/mol) with experimental IC50 values from enzyme inhibition assays .
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Experimental Validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.
- Conformational Analysis : Use molecular dynamics (MD) simulations (e.g., Desmond or GROMACS) to assess ligand flexibility in solution versus rigid docking poses .
- SAR Studies : Synthesize analogs with modified carbamoyl or pyrrolidine moieties to identify critical functional groups. For example, replacing the butan-2-yl group with cyclopropyl may enhance steric complementarity .
Q. What strategies mitigate racemization during synthesis, given the compound’s chiral centers?
Methodological Answer:
- Low-Temperature Reactions : Conduct carbamoylation at 0–5°C to minimize thermal racemization.
- Enantioselective Catalysis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis .
- In Situ Monitoring : Circular dichroism (CD) spectroscopy tracks optical activity during synthesis.
Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?
Methodological Answer:
- Functional Group Variation : Synthesize analogs with substituents on the pyrrolidine ring (e.g., methyl, trifluoromethyl) or carbamoyl chain (e.g., branched vs. linear alkyl groups).
- Bioactivity Profiling : Test analogs in enzyme inhibition (e.g., elastase or protease assays) or cellular models (e.g., cancer cell lines) .
- QSAR Modeling : Apply machine learning (e.g., Random Forest or SVM) to correlate molecular descriptors (logP, polar surface area) with activity data.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
